molecular formula C23H22ClFN2O5S B296394 N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

カタログ番号 B296394
分子量: 492.9 g/mol
InChIキー: OYCQSJDDJNRNGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide, also known as CUDC-101, is a small-molecule inhibitor that has shown promise in cancer therapy. It was developed by Curis Inc., a biotechnology company based in Massachusetts, USA. CUDC-101 is a multi-targeted agent that inhibits various pathways involved in cancer cell growth and survival.

作用機序

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a multi-targeted agent that inhibits several pathways involved in cancer cell growth and survival. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide also inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are receptors that are often overexpressed in cancer cells. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide inhibits the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cancer cell migration and invasion, which are important processes in tumor metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to enhance the immune response against cancer cells.

実験室実験の利点と制限

One advantage of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its multi-targeted activity, which makes it effective against a wide range of cancer types. Another advantage is its ability to enhance the activity of other cancer therapies, which could lead to improved treatment outcomes. However, one limitation of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its low solubility in water, which could limit its bioavailability. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the development of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the testing of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide in clinical trials, to determine its safety and efficacy in humans. In addition, the combination of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide with other cancer therapies could be explored, to determine if it enhances their activity in humans. Finally, the identification of biomarkers that predict response to N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide could help to personalize cancer treatment.

合成法

The synthesis of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 3,4-dimethoxybenzaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-fluoroaniline and sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. The overall yield of the synthesis is approximately 25%.

科学的研究の応用

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has also been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

特性

分子式

C23H22ClFN2O5S

分子量

492.9 g/mol

IUPAC名

N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide

InChI

InChI=1S/C23H22ClFN2O5S/c1-31-21-12-11-20(13-22(21)32-2)33(29,30)27(19-9-7-18(25)8-10-19)15-23(28)26-14-16-3-5-17(24)6-4-16/h3-13H,14-15H2,1-2H3,(H,26,28)

InChIキー

OYCQSJDDJNRNGS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC

正規SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。